molecular formula C9H13BrN4O B13215934 1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-2-methylpropan-1-one

1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-2-methylpropan-1-one

Cat. No.: B13215934
M. Wt: 273.13 g/mol
InChI Key: IXWOCCHSACEKEU-UHFFFAOYSA-N
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Description

1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-2-methylpropan-1-one is a chemical compound with the molecular formula C9H13BrN4O. It is a member of the triazolopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-2-methylpropan-1-one involves several steps. One common synthetic route includes the reaction of 2-bromo-1H-[1,2,4]triazole with 2-methylpropan-1-one under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

Chemical Reactions Analysis

1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-2-methylpropan-1-one involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but studies suggest that it may inhibit certain enzymes or interfere with cellular signaling pathways .

Comparison with Similar Compounds

1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-2-methylpropan-1-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H13BrN4O

Molecular Weight

273.13 g/mol

IUPAC Name

1-(2-bromo-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl)-2-methylpropan-1-one

InChI

InChI=1S/C9H13BrN4O/c1-6(2)8(15)13-3-4-14-7(5-13)11-9(10)12-14/h6H,3-5H2,1-2H3

InChI Key

IXWOCCHSACEKEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N1CCN2C(=NC(=N2)Br)C1

Origin of Product

United States

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